molecular formula C22H22N4O4 B3303232 1-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 920247-47-8

1-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3303232
CAS No.: 920247-47-8
M. Wt: 406.4 g/mol
InChI Key: DICHGJPXUYDAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a pyridazine ring, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the pyridazine derivative with an isocyanate compound.

    Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be attached via a nucleophilic substitution reaction using a suitable halide derivative.

    Final Coupling: The final step involves coupling the intermediate with N-phenyl-1,6-dihydropyridazine-3-carboxamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous

Properties

IUPAC Name

1-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-30-18-9-7-16(8-10-18)13-14-23-20(27)15-26-21(28)12-11-19(25-26)22(29)24-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICHGJPXUYDAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.